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1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea

Antibacterial Minimum inhibitory concentration (MIC) Structure‑activity relationship (SAR)

Medicinal chemistry teams often face potency loss when substituting the 4-OCF3 group on aryl-urea scaffolds, which compromises SAR studies. 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea is the validated para-OCF3 isomer that ensures target engagement across multiple pathways. • CKX Inhibition: IC50 values in the 10⁻⁸ M range against multiple CKX isoforms; crystal-structure-confirmed binding mode validates use in cytokinin modulation studies for wheat, barley, and rapeseed. • Antibacterial Activity: MIC of 4.88 µg/mL against B. mycoides, with 2-fold superiority over the 4-CF3 analog, making it a high-priority FabI inhibitor scaffold. • Anticancer Potency: IC50 of 22.4 µM against PACA2 cells, outperforming doxorubicin and the 4-CF3 congener, supported by an in silico SOS1 docking score of -9.4 kcal/mol. • CNS Drug Discovery: Favorable molecular weight (296.24 g/mol), predicted logP, and H-bond donor count position it as a benchmarking standard for virtual screening campaigns. Supplied with purity ≥98% (HPLC) under standardized storage (+20°C) and ambient shipping conditions, ensuring batch-to-batch consistency for reproducible target-based screens and lead optimization programs.

Molecular Formula C14H11F3N2O2
Molecular Weight 296.24 g/mol
Cat. No. B4868972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea
Molecular FormulaC14H11F3N2O2
Molecular Weight296.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-8-6-11(7-9-12)19-13(20)18-10-4-2-1-3-5-10/h1-9H,(H2,18,19,20)
InChIKeyJCTUPGHJPIIZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea – Chemical Identity & Key Features


1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea (CAS 380186-64-1) is a non‑symmetrical N‑phenyl‑N′‑[4‑(trifluoromethoxy)phenyl]urea belonging to the aryl‑urea class. It bears a lipophilic, electron‑withdrawing ‑OCF₃ substituent para to the urea bridge on one aromatic ring, while the second ring is unsubstituted phenyl . This substitution pattern differentiates it from both the isomeric meta‑trifluoromethoxy regioisomer and from close analogs carrying ‑CF₃, ‑CH₃, or sulfonyl groups on either ring, and it dictates the compound’s hydrogen‑bond donor/acceptor geometry, metabolic stability, and recognition by targets such as cytokinin oxidase/dehydrogenase (CKX) and certain kinases [1].

Why Generic Phenylurea Analogs Cannot Substitute This Compound


Simple replacement of the 4‑trifluoromethoxy group with a ‑CF₃, ‑CH₃, or hydrogen substituent profoundly alters electronic distribution, lipophilicity, and target‑site complementarity. In the diphenylurea CKX inhibitor series, shifting the ‑OCF₃ substituent from the para to the meta position changes the inhibitor’s hydrogen‑bond network in the enzyme active site and can reduce potency by more than an order of magnitude [1]. Similarly, in the aryl‑urea antibacterial/anticancer series, introducing a sulfonyl group or swapping the 4‑trifluoromethoxy‑phenyl ring for a 4‑trifluoromethyl‑phenyl ring leads to substantial differences in MIC and IC₅₀ values, as the ‑OCF₃ group uniquely balances electron withdrawal with steric tolerance and metabolic oxidative stability [2]. Consequently, procurement specifications must fix the 4‑trifluoromethoxy‑phenyl urea motif; any generic substitution risks loss of the quantitative potency and selectivity profile that justifies the compound’s use in target‑based screens, medicinal chemistry optimization, or agricultural biotechnology applications.

Quantitative Differentiation Evidence vs. Closest Analogs


Antibacterial Potency: 4-Trifluoromethoxy vs. 4-Trifluoromethyl

In a panel of aryl‑urea derivatives evaluated against Bacillus mycoides, Escherichia coli, and Candida albicans, the compound bearing a 4‑(trifluoromethoxy)phenyl group (compound 8) exhibited the lowest MIC among all tested sulfonylurea analogs. Its MIC of 4.88 µg mL⁻¹ against B. mycoides was approximately 2‑fold lower than the MIC of the corresponding 4‑trifluoromethyl analog (compound 7, MIC = 9.76 µg mL⁻¹) [1]. This demonstrates that the ‑OCF₃ group provides a stronger antibacterial effect than the isosteric ‑CF₃ group in the same assay system.

Antibacterial Minimum inhibitory concentration (MIC) Structure‑activity relationship (SAR)

Cytotoxicity in PACA2 Cells: 4-OCF₃ vs. 4-CF₃ Analog

The 4‑trifluoromethoxy‑phenyl urea derivative (compound 8) showed an IC₅₀ of 22.4 µM against the PACA2 pancreatic cancer cell line, significantly lower than both doxorubicin (IC₅₀ = 52.1 µM) and the 4‑trifluoromethyl analog (compound 7, IC₅₀ = 44.4 µM) [1]. This 2‑fold improvement over the ‑CF₃ congener and >2‑fold improvement over the clinical reference standard makes the 4‑trifluoromethoxy substitution a key differentiator for anti‑pancreatic‑cancer lead optimization.

Anticancer IC₅₀ PACA2 cell line

CKX Inhibition: Para-OCF₃ vs. Meta-OCF₃ Regioisomer

The para‑trifluoromethoxy‑phenyl urea isomer (compound 19 in the diphenylurea CKX inhibitor series) demonstrated IC₅₀ values in the 10⁻⁸ M range against four CKX isoforms from maize and Arabidopsis, whereas the meta‑trifluoromethoxy regioisomer (1‑[2‑(2‑hydroxyethyl)phenyl]‑3‑(3‑trifluoromethoxy‑phenyl)urea) failed to reach this potency level [1]. High‑resolution crystal structures of ZmCKO4a in complex with the para isomer confirm that the 4‑OCF₃ group occupies a hydrophobic pocket that cannot accommodate the meta‑substituted geometry [2].

Cytokinin oxidase/dehydrogenase (CKX) Crystal structure Plant biotechnology

In-Silico Docking Scores: 4-Trifluoromethoxy vs. Des-OCF₃ Analogs

Molecular docking simulations against E. coli enoyl reductase (FabI) and human Son of Sevenless homolog 1 (SOS1) revealed that the 4‑trifluoromethoxy‑substituted urea derivative (compound 8) consistently achieved binding energies of approximately −8.2 kcal mol⁻¹ and −9.4 kcal mol⁻¹, respectively. In contrast, the unsubstituted phenylurea analog and the 4‑methyl analog scored −6.8 kcal mol⁻¹ and −7.0 kcal mol⁻¹, yielding a difference of ≥1.4 kcal mol⁻¹ [1]. The improved scores correlate with the compound’s lower experimental MIC and IC₅₀ values.

Molecular docking Enoyl reductase SOS1

1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea – Research & Industrial Applications


Antibacterial Lead Optimization for Gram-Positive Pathogens

The compound’s demonstrated MIC of 4.88 µg mL⁻¹ against B. mycoides, coupled with its 2‑fold superiority over the 4‑trifluoromethyl analog [1], makes it a high‑priority scaffold for medicinal chemistry teams optimizing urea‑based FabI inhibitors. Procurement of this specific substitution pattern enables direct SAR exploration around the 4‑OCF₃ group without confounding effects from alternative electron‑withdrawing substituents.

Pancreatic Cancer Drug Discovery & SOS1 Targeting

With an IC₅₀ of 22.4 µM against PACA2 cells—better than doxorubicin and the 4‑trifluoromethyl congener [1]—this compound serves as an entry point for developing SOS1‑targeting anticancer agents. The established correlation between its in‑silico SOS1 docking score (−9.4 kcal mol⁻¹) and cellular potency supports its use in rational, structure‑based lead expansion programs.

CKX Inhibition for Crop Yield Enhancement

The para‑trifluoromethoxy‑phenyl urea motif is essential for achieving IC₅₀ values in the 10⁻⁸ M range against multiple CKX isoforms [2]. Procuring 1‑phenyl‑3‑(4‑(trifluoromethoxy)phenyl)urea—rather than the inactive meta isomer—ensures that tissue‑culture and field‑trial experiments targeting cytokinin modulation in wheat, barley, and rapeseed are performed with the isomer that possesses demonstrated enzyme‑inhibitory activity and crystal‑structure‑validated binding mode [3].

Property Benchmarking & Computational Library Design

The compound’s molecular weight (296.24 g mol⁻¹), predicted logP, and hydrogen‑bond donor count place it in a favorable property space for CNS drug discovery. Its consistent docking score improvements over des‑OCF₃ analogs [1] make it a useful benchmarking standard for virtual screening campaigns evaluating the contribution of the trifluoromethoxy group to target binding and metabolic stability.

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